molecular formula C15H14O2 B8644853 2-[3-(Benzyloxy)phenyl]acetaldehyde

2-[3-(Benzyloxy)phenyl]acetaldehyde

Cat. No.: B8644853
M. Wt: 226.27 g/mol
InChI Key: CGDPQEGADXPUEH-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]acetaldehyde is a benzyloxy-substituted aromatic aldehyde with the molecular formula C₁₅H₁₄O₂ (exact mass: 226.10 g/mol). Its structure features an acetaldehyde group (-CH₂CHO) attached to a phenyl ring substituted with a benzyloxy (-OCH₂C₆H₅) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing bioactive molecules such as indole derivatives () and PTP1B inhibitors ().

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)acetaldehyde

InChI

InChI=1S/C15H14O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,10-11H,9,12H2

InChI Key

CGDPQEGADXPUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically benzyl chloride and 3-hydroxybenzaldehyde, which undergoes a series of reactions including etherification and oxidation .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Reactivity

Key analogs differ in substituent positions, electronic effects, and steric bulk, which influence their reactivity and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Reactivity/Applications Source
2-[3-(Benzyloxy)phenyl]acetaldehyde C₁₅H₁₄O₂ -CH₂CHO at C1, -OCH₂C₆H₅ at C3 Indole synthesis, enzyme inhibitors
4-(Benzyloxy)-3-methoxybenzaldehyde C₁₅H₁₄O₃ -CHO at C1, -OCH₂C₆H₅ at C4, -OCH₃ at C3 Pharmaceutical intermediates
2-(p-Tolyl)acetaldehyde C₉H₁₀O -CH₂CHO at C1, -CH₃ at C4 Model for electronic effect studies
2-(4-(Benzyloxy)phenyl)acetaldehyde (3f) C₁₅H₁₄O₂ -CH₂CHO at C1, -OCH₂C₆H₅ at C4 Friedel–Crafts alkylation substrate
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde C₁₅H₁₃NO₅ -CHO at C1, -NO₂ at C2, -OCH₂C₆H₅ at C4, -OCH₃ at C3 Agrochemical precursors

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde () enhances electrophilicity at the aldehyde, favoring nucleophilic additions compared to the parent compound.
  • Electron-Donating Groups (EDGs): The methoxy group in 4-(Benzyloxy)-3-methoxybenzaldehyde () reduces aldehyde reactivity but improves solubility in polar solvents.
  • Steric Effects: Bulky substituents like the 3-Methylbut-2-en-1-yl group in 3e () hinder reactions at the aldehyde site, requiring harsher conditions for transformations.

Research Findings and Data

Spectroscopic Data

  • 2-(p-Tolyl)acetaldehyde (): ¹H NMR (CDCl₃) δ 9.73 (t, J=2.5 Hz, 1H, CHO), 7.18–7.10 (m, 4H, aromatic), 3.65 (d, J=2.5 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).
  • 3-(Benzyloxy)benzaldehyde (): Molecular weight 212.24 g/mol; IR shows strong C=O stretch at 1700 cm⁻¹.

Comparative Solubility

Compound Solubility in Ethyl Acetate Solubility in Water
This compound High Low
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Moderate Very low

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